Ethyl 4-(((2-methoxy-5-methylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Ethyl 4-(((2-methoxy-5-methylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(((2-methoxy-5-methylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The process may include the formation of the pyridazine ring, followed by the introduction of the sulfonyl and ester groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(((2-methoxy-5-methylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 4-(((2-methoxy-5-methylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(((2-methoxy-5-methylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 4-(((2-methoxy-5-methylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate include other pyridazine derivatives and sulfonyl-containing compounds. Examples include:
- Ethyl 4-(((2-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
- Ethyl 4-(((2-methylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties
Properties
IUPAC Name |
ethyl 4-(2-methoxy-5-methylphenyl)sulfonyloxy-6-oxo-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O7S/c1-4-29-21(25)20-17(13-19(24)23(22-20)15-8-6-5-7-9-15)30-31(26,27)18-12-14(2)10-11-16(18)28-3/h5-13H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQUPRHYIWFBFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=CC(=C2)C)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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